2,2-dibromo-N'-[1-(3-chlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-dibromo-N'-[1-(3-chlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C13H13Br2ClN2O and its molecular weight is 408.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.90627 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial and Antileukemic Agents
Compounds with similar structural features have been studied for their potential in medical applications, particularly in treating diseases. For example, complexes formed with transition metals and thiosemicarbazones, which share a resemblance in structural complexity and reactive sites to the compound , were evaluated for their antimalarial and antileukemic properties. These complexes demonstrated reduced antimalarial activity compared to the free ligands but showed enhanced antileukemic properties upon coordination with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Enhancing Aerobic Biodegradation
Research on enhancing the aerobic biodegradation of environmental contaminants provides insights into the application of complex organic compounds in environmental science. For instance, strategies to enhance the aerobic degradation of 1,2-dibromoethane in groundwater using gases like propane or ethane in conjunction with inorganic nutrients have been explored. This approach significantly stimulated the biodegradation process, suggesting the potential for similar compounds to be used in environmental remediation efforts (Hatzinger, Streger, & Begley, 2015).
Optical and Material Science Applications
Compounds with similar structural elements have been evaluated for their optical properties, indicating potential applications in material sciences. The study of propane hydrazides, for example, revealed significant third-order nonlinear optical properties and optical limiting behavior, suggesting their utility in developing optical devices such as limiters and switches (Naseema et al., 2012).
Anticancer Research
In the field of medicinal chemistry, research on compounds with cyclopropane moieties and related structures has focused on their anticancer activities. Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, for instance, have been synthesized and tested for their antitumor activities, showing potential as CDK8 kinase inhibitors in cancer therapy (Aboelmagd et al., 2021).
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(3-chlorophenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2ClN2O/c1-8(9-4-3-5-10(16)6-9)17-18-11(19)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,18,19)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWJNZYKHWDDT-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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